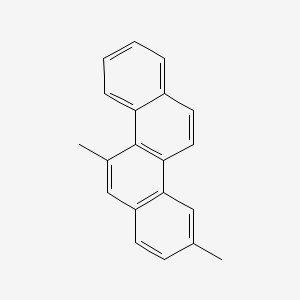
3,11-Dimethylchrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,11-Dimethylchrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 3rd and 11th positions of the chrysene structure. This compound is known for its potential carcinogenic properties and is often studied in the context of environmental toxicology and cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
The reaction would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
3,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Catalytic hydrogenation can reduce the aromatic rings, converting them into partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially or fully hydrogenated products.
Substitution: Nitro or sulfonic acid derivatives.
科学研究应用
3,11-Dimethylchrysene is primarily used in scientific research due to its potential carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems. Research applications include:
Chemistry: Studying the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigating the interaction of this compound with cellular components and its impact on cellular processes.
Medicine: Exploring the compound’s role in cancer development and potential therapeutic interventions.
Industry: Used as a reference material in environmental toxicology and analytical chemistry
作用机制
The mechanism by which 3,11-Dimethylchrysene exerts its effects involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA and various enzymes involved in metabolic pathways. The compound’s interaction with cellular receptors and signaling pathways also plays a role in its biological effects .
相似化合物的比较
Similar Compounds
Chrysene: The parent compound of 3,11-Dimethylchrysene, known for its carcinogenic properties.
1,11-Dimethylchrysene: Another derivative with similar carcinogenic potential.
5-Methylchrysene: A related compound studied for its carcinogenic activity.
Uniqueness
This compound is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and biological activity. Compared to other methylated chrysenes, it may exhibit different metabolic pathways and carcinogenic potential, making it a valuable compound for comparative studies in carcinogenesis .
属性
分子式 |
C20H16 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC 名称 |
3,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3 |
InChI 键 |
OARLDAXNFWKBIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



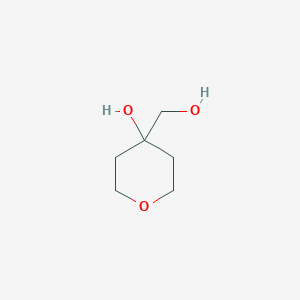
![2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11715870.png)
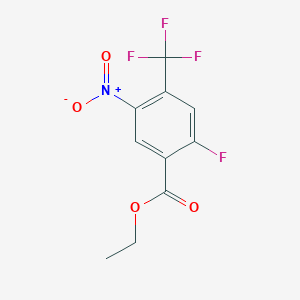
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B11715872.png)
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)
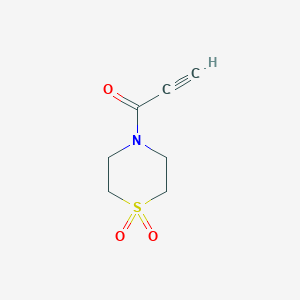
![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)
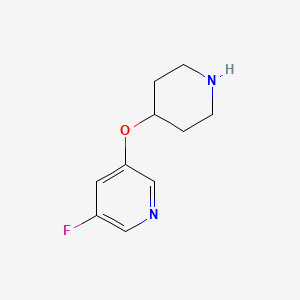
![N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715888.png)
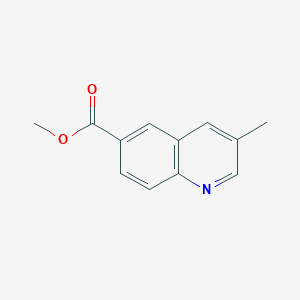
![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)
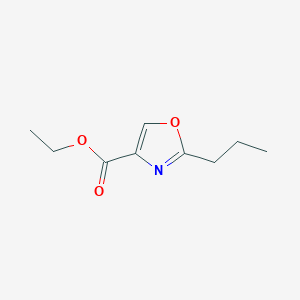
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)
